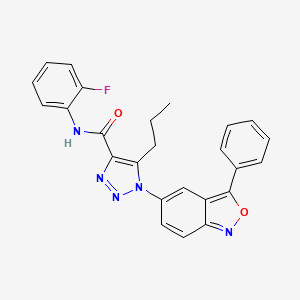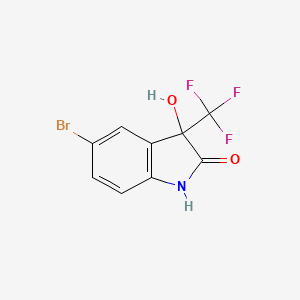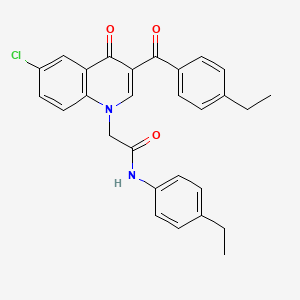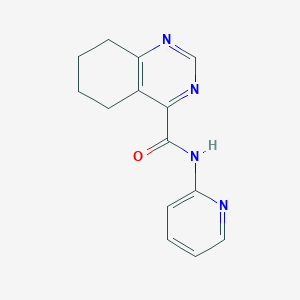
N-(2-fluorophenyl)-1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-fluorophenyl)-1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C25H20FN5O2 and its molecular weight is 441.466. The purity is usually 95%.
BenchChem offers high-quality N-(2-fluorophenyl)-1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-fluorophenyl)-1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent Probes for Sensing Metal Cations and pH
Compounds with benzoxazole and fluorophenyl groups have been studied for their potential as fluorescent probes. These compounds exhibit significant changes in fluorescence in response to pH variations and the presence of metal cations like magnesium and zinc, demonstrating their utility in sensing applications (Tanaka et al., 2001).
Biological Activity Against Cancer Cell Lines
Derivatives incorporating elements such as indazole, morpholino groups, and fluorophenyl moieties have shown effectiveness in inhibiting the proliferation of cancer cell lines. This suggests potential applications in cancer research, particularly in the development of new anticancer agents (Lu et al., 2017).
Catalyst- and Solvent-Free Synthesis
The microwave-assisted Fries rearrangement of compounds containing fluorophenyl and triazole units under catalyst- and solvent-free conditions represents a novel and efficient synthetic route. This method highlights the compound's role as an intermediate in organic synthesis, particularly in the preparation of benzamide derivatives (Moreno-Fuquen et al., 2019).
Antimicrobial and Antiviral Activities
Compounds with structural similarities to the compound of interest have demonstrated antimicrobial and antiviral activities. This suggests potential applications in the development of new therapeutic agents targeting infectious diseases. Studies have shown that these compounds exhibit significant effects against various bacterial and viral strains, offering a basis for further investigation into their use as antimicrobial and antiviral agents (Desai et al., 2013; Hebishy et al., 2020).
Anti-Inflammatory and Cytotoxic Agents
Benzoxazole derivatives have been investigated for their anti-inflammatory and cytotoxic properties. These findings highlight the potential of such compounds in the development of new drugs for treating inflammation and cancer, further underscoring the versatility of compounds with benzoxazole and fluorophenyl components in medicinal chemistry (Thakral et al., 2022).
properties
IUPAC Name |
N-(2-fluorophenyl)-1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN5O2/c1-2-8-22-23(25(32)27-21-12-7-6-11-19(21)26)28-30-31(22)17-13-14-20-18(15-17)24(33-29-20)16-9-4-3-5-10-16/h3-7,9-15H,2,8H2,1H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAHOJQOQQQMTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(4-(4-chlorophenyl)piperazin-1-yl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2465374.png)


![8-(3-Imidazolylpropyl)-1,7-dimethyl-3-[(2-methylphenyl)methyl]-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2465379.png)



![N-[(4-chlorophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2465387.png)

